Welcome to the BenchChem Online Store!
molecular formula C13H11NO3 B1363651 Methyl 4-benzoyl-1H-pyrrole-2-carboxylate CAS No. 34628-36-9

Methyl 4-benzoyl-1H-pyrrole-2-carboxylate

Cat. No. B1363651
M. Wt: 229.23 g/mol
InChI Key: BIDNYJAGIABSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04336194

Procedure details

12.0 g (52.4 mmole) of methyl 4-benzoyl-2-pyrrolecarboxylate, 8.79 g (157 mmole) of potassium hydroxide and 10.5 g (210 mmole) of hydrazine hydrate are dissolved in 150 ml of triethylene glycol. Reaction is carried out by stirring the solution at 120° C. for 2 hours and then at 160° C. for 3 hours in the an atmosphere of nitrogen gas. After reaction is finished, the reaction solution is allowed to cool and poured into ice water, followed by extraction with ether. The extract is washed with water saturated with sodium chloride and concentrated. The residue is distilled under reduced pressure to obtain 5.86 g of 3-benzylpyrrole as a colorless liquid. Yield 71.2%. nD29.5 1.5790. Boiling point 95°-98° C. (0.09 mmHg).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.79 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71.2%

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[C:11](C(OC)=O)[NH:12][CH:13]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+].O.NN>C(O)COCCOCCO>[CH2:1]([C:9]1[CH:10]=[CH:11][NH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(NC1)C(=O)OC
Name
Quantity
8.79 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(COCCOCCO)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
by stirring the solution at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
WAIT
Type
WAIT
Details
at 160° C. for 3 hours in the an atmosphere of nitrogen gas
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
WASH
Type
WASH
Details
The extract is washed with water saturated with sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CNC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.86 g
YIELD: PERCENTYIELD 71.2%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.